molecular formula C14H20N2O3 B15305972 Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Cat. No.: B15305972
M. Wt: 264.32 g/mol
InChI Key: LJAJJCNSRNHCNI-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to a piperazine ring, which is further substituted with a hydroxymethyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)-4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Sodium hydride in dimethylformamide, room temperature.

Major Products

    Oxidation: 3-(Carboxymethyl)-4-methylpiperazine-1-carboxylate

    Reduction: Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-ol

    Substitution: Various benzyl-substituted piperazine derivatives

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)-4-ethylpiperazine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)-4-phenylpiperazine-1-carboxylate

Uniqueness

Benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. The presence of the hydroxymethyl group and the methyl group at specific positions can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-15-7-8-16(9-13(15)10-17)14(18)19-11-12-5-3-2-4-6-12/h2-6,13,17H,7-11H2,1H3

InChI Key

LJAJJCNSRNHCNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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